molecular formula C11H16N4O5S B3029711 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid CAS No. 76028-96-1

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

Cat. No.: B3029711
CAS No.: 76028-96-1
M. Wt: 316.34 g/mol
InChI Key: HBJZQUOXCNYJOA-VGOFMYFVSA-N
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Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid is a useful research compound. Its molecular formula is C11H16N4O5S and its molecular weight is 316.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The efficient synthesis of a related compound, a fluoromethoxy derivative of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-imino acetic acid, has been achieved, providing a valuable chemical modifier for cephalosporin antibiotics. The stereochemical structure was determined by X-ray crystallography (Kanai et al., 1993).
  • Another study focused on synthesizing 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxylimino acetic acid as a precursor for novel cephalosporins, using cyanoacetamide as the starting material and following a series of reactions including oximation, alkylation, and hydrolysis (Chen Ai-lian, 2008).

Antibacterial and Antifungal Applications

  • Thiadiazole derivatives have been explored for their potential in treating various pathological conditions, such as inflammation, pain, or hypertension. Their diverse applications in antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant therapies have been highlighted (Ameen & Qasir, 2017).

Modification for Antibiotic Efficacy

  • The synthesis of various thiadiazole derivatives, like the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, has been crucial for developing the fourth generation of cephem antibiotics. Different synthetic routes involving aminoisoxazoles and skeletal rearrangement have been explored for this purpose (Tatsuta et al., 1994).

Antituberculosis Activity

  • α-[5-(5-Amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acids were synthesized and tested against Mycobacterium tuberculosis. The compounds displayed moderate activity, indicating potential as antituberculosis agents (Hadizadeh & Vosooghi, 2008).

Antioxidant Properties

  • New derivatives of thiadiazole and oxadiazole were synthesized from cyclic imides and assessed for their antioxidant properties. This study expanded the understanding of thiadiazole derivatives in the context of oxidative stress (Al-Haidari & Al-Tamimi, 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid' involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with butyl chloroformate to form the intermediate, which is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product.", "Starting Materials": [ "5-amino-1,2,4-thiadiazole-3-carboxylic acid", "butyl chloroformate", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 5-amino-1,2,4-thiadiazole-3-carboxylic acid is reacted with butyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-amino-1,2,4-thiadiazole-3-carboxylic acid butyl ester.", "Step 2: The intermediate is then reacted with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid." ] }

CAS No.

76028-96-1

Molecular Formula

C11H16N4O5S

Molecular Weight

316.34 g/mol

IUPAC Name

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid

InChI

InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15)/b14-7+

InChI Key

HBJZQUOXCNYJOA-VGOFMYFVSA-N

Isomeric SMILES

CCCCOC(=O)C(C)O/N=C(\C1=NSC(=N1)N)/C(=O)O

SMILES

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O

Canonical SMILES

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 2
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 3
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 4
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 5
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid
Reactant of Route 6
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(((1-butoxy-1-oxopropan-2-yl)oxy)imino)acetic acid

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